(Indolin-3-yl)methanol
Overview
Description
(Indolin-3-yl)methanol is an organic compound that belongs to the indole family Indoles are heterocyclic compounds that consist of a benzene ring fused to a pyrrole ring this compound is characterized by the presence of a hydroxymethyl group attached to the third position of the indole ring
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
(Indolin-3-yl)methanol, as an indole derivative, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to these receptors . .
Mode of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets and induce changes that lead to these effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A , suggesting that they may affect viral replication pathways
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be hypothesized that this compound may exert a variety of effects at the molecular and cellular levels
Safety and Hazards
Future Directions
Indolines or dihydroindoles play a key role in drug discovery, and many drugs containing indoline cores have been reported in recent years . Researchers focus on indoline compounds in development, synthesis, and use as anticancer drugs, antibacterial drugs, etc . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .
Biochemical Analysis
Biochemical Properties
(Indolin-3-yl)methanol, as an indole derivative, is known to interact with various enzymes, proteins, and other biomolecules . For instance, indole derivatives have been reported to act as noncompetitive allosteric inhibitors of elastase activity
Cellular Effects
Indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to the activation or inhibition of enzymes and changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Indole derivatives have been studied for their stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Indole, the parent compound of this compound, is known to be involved in various metabolic pathways
Transport and Distribution
There is evidence suggesting that the IAA precursor indole-3-butyric acid (IBA) is transported independently of the characterized IAA transport machinery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Indolin-3-yl)methanol typically involves the reduction of indole-3-carboxaldehyde. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods: The process may also involve continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: (Indolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form indole-3-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of indoline derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid.
Reduction: Indoline derivatives.
Substitution: Halogenated indole compounds.
Comparison with Similar Compounds
Indole-3-carbinol: A naturally occurring compound found in cruciferous vegetables, known for its anticancer properties.
Indole-3-acetic acid: A plant hormone involved in regulating plant growth and development.
Indole-3-carboxaldehyde: A precursor in the synthesis of (Indolin-3-yl)methanol.
Comparison: this compound is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. Unlike indole-3-carbinol, which is primarily studied for its dietary benefits, this compound is more focused on synthetic and medicinal chemistry applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in research and industry .
Properties
IUPAC Name |
2,3-dihydro-1H-indol-3-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-4,7,10-11H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVFBUDYUADYER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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